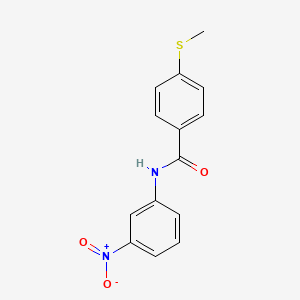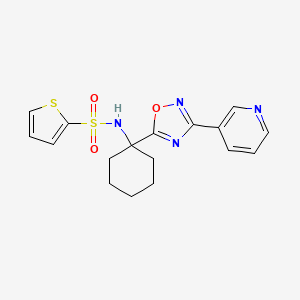![molecular formula C20H20ClN5O2 B2779962 N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396809-91-8](/img/structure/B2779962.png)
N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a chlorobenzyl group, a pyrazolo[1,5-a]pyridine ring, and a piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyridine is a fused ring system that contains nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms . The chlorobenzyl group contains a benzene ring with a chlorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorine atom on the benzyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups and overall molecular structure .Scientific Research Applications
Anti-Tubercular Agents
One of the primary applications of pyrazine derivatives is in the development of anti-tubercular agents . These compounds are designed to combat tuberculosis (TB) by targeting the Mycobacterium tuberculosis bacterium. The analogs of pyrazine and pyrazinamide, which is a well-known front-line prodrug used in TB therapy, have shown promising results in increasing anti-TB activity .
Antioxidant Properties
Pyrazoline derivatives, which share a similar core structure with the compound , have been studied for their antioxidant properties . These compounds can neutralize free radicals and reactive oxygen species (ROS), which are linked to cellular damage and various diseases .
Cancer Research
In cancer research, triazole and pyrazole compounds have been explored for their potential as cancer prevention agents . They work by reducing or eliminating free radicals, thereby protecting cells against oxidative injury, which is a known contributor to cancer development .
Anti-Allergic Activities
The structural similarity of the compound to other piperazine derivatives suggests potential applications in the development of anti-allergic medications . These compounds can be synthesized to target specific allergic responses in the body .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which are structurally related to the compound , have shown anti-inflammatory and analgesic activities . These properties make them suitable candidates for the development of new pain relief medications .
Neuroprotective Effects
Compounds with a piperazine core have been investigated for their neuroprotective effects . They may play a role in protecting nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
Pyrazine derivatives have also been reported to possess antimicrobial activity . This makes them valuable in the search for new antibiotics that can combat resistant strains of bacteria .
Aquaculture Applications
Finally, the biological activities of pyrazoline derivatives have been studied in the context of aquaculture . These compounds can affect the growth and development of aquatic organisms, such as rainbow trout, and may be used to manage health and disease in aquaculture settings .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-6-4-15(5-7-16)13-22-20(28)25-11-9-24(10-12-25)19(27)17-14-23-26-8-2-1-3-18(17)26/h1-8,14H,9-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNMPDHWVDKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)

![3-methyl-7-(3-methylbutyl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779882.png)
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)


![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)



![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
